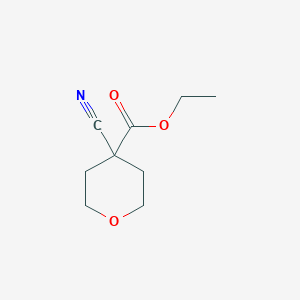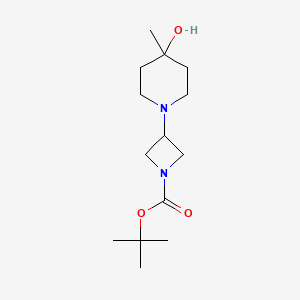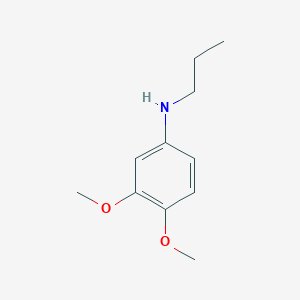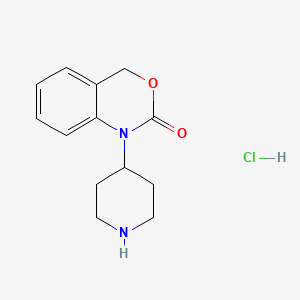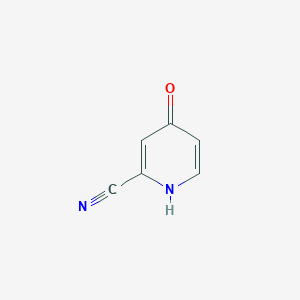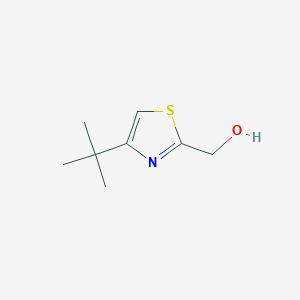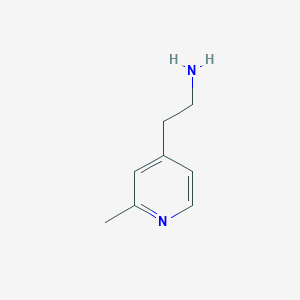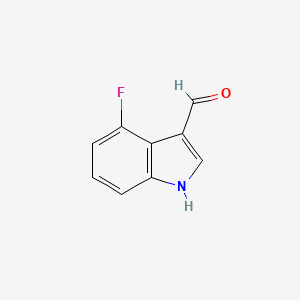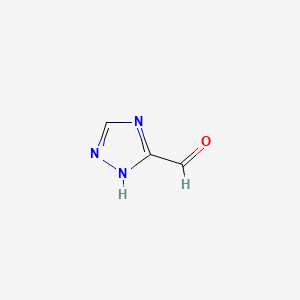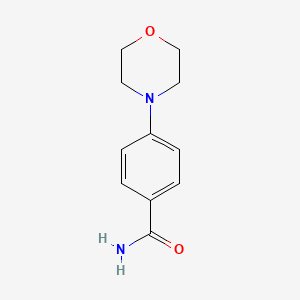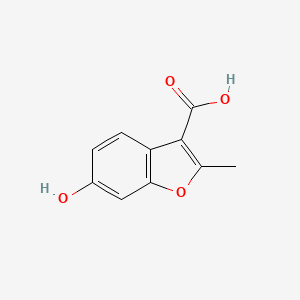
5,7-Dibrom-1,3-dihydroindol-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromo-1,3-dihydroindol-2-one: is a chemical compound with the molecular formula C8H5Br2NO and a molecular weight of 290.94 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique properties and is extensively used in scientific research, particularly in organic synthesis and drug discovery.
Wissenschaftliche Forschungsanwendungen
5,7-Dibromo-1,3-dihydroindol-2-one is a versatile compound with applications in various fields:
Organic Synthesis: Used as a precursor for the synthesis of indole-2,3-diones and other complex organic molecules.
Drug Discovery: Its unique structure makes it a valuable scaffold for developing new pharmaceuticals.
Materials Science: Employed in the development of novel materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,7-Dibromo-1,3-dihydroindol-2-one can be synthesized through the bromination of indoles. One common method involves the reaction of indoles with N-bromosuccinimide in aqueous t-butyl alcohol . This reaction typically requires 2 or 3 molar equivalents of N-bromosuccinimide .
Industrial Production Methods: While specific industrial production methods for 5,7-Dibromo-1,3-dihydroindol-2-one are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Bromination: 5,7-Dibromo-1,3-dihydroindol-2-one can undergo further bromination reactions, particularly at the indole ring.
Substitution: This compound can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
N-bromosuccinimide: Used for bromination reactions.
Aqueous t-butyl alcohol: Solvent for the bromination process.
Major Products:
Wirkmechanismus
The mechanism of action of 5,7-Dibromo-1,3-dihydroindol-2-one involves its interaction with molecular targets through its indole ring. The bromine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
5,7-Dibromo-1H-indole-2,3-dione: Another brominated indole derivative with similar properties.
3,3-Dibromo-1,3-dihydroindol-2-one: A related compound used as a precursor for indole-2,3-diones.
Uniqueness: 5,7-Dibromo-1,3-dihydroindol-2-one is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability.
Eigenschaften
IUPAC Name |
5,7-dibromo-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEYJUXFIONVIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625423 |
Source


|
| Record name | 5,7-Dibromo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23872-19-7 |
Source


|
| Record name | 5,7-Dibromo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
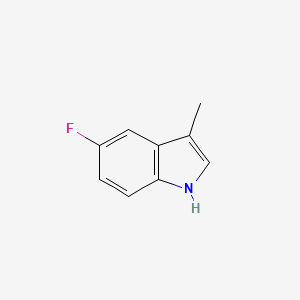
![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)
